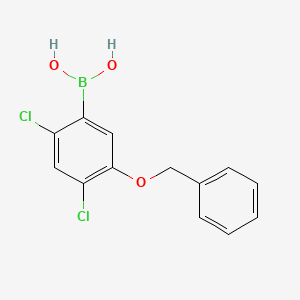

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid

Description

BenchChem offers high-quality (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2,4-dichloro-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVMHOHDMRUZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681687 | |

| Record name | [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-47-0 | |

| Record name | Boronic acid, B-[2,4-dichloro-5-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid, bearing the CAS number 1256346-47-0, is a specialized arylboronic acid that has emerged as a significant building block in the field of medicinal chemistry. Its unique trifunctionalized aromatic core, featuring a benzyloxy group, two chlorine atoms, and a boronic acid moiety, offers a versatile platform for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a particular focus on its role in the development of novel therapeutics, such as Heat Shock Protein 90 (HSP90) inhibitors. The strategic placement of its functional groups allows for precise manipulation in cross-coupling reactions, making it an invaluable tool for researchers aiming to construct molecules with specific biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is essential for its effective use in synthesis and for predicting the characteristics of its derivatives. While experimentally determined data for this specific molecule is not widely published, properties can be estimated based on its structure and data from analogous compounds.

| Property | Value | Source/Notes |

| CAS Number | 1256346-47-0 | Commercially available |

| Molecular Formula | C₁₃H₁₁BCl₂O₃ | [1] |

| Molecular Weight | 296.94 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Based on similar arylboronic acids |

| Melting Point | Not available | Data for the related (2,4-Dichlorophenyl)boronic acid is available[2] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (predicted) | General solubility for arylboronic acids |

| Purity | Typically >95% | As offered by commercial suppliers |

Synthesis and Characterization

The synthesis of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is a multi-step process that requires careful control of reaction conditions. The general strategy involves the introduction of the benzyloxy group, followed by a directed lithiation and subsequent borylation.

Proposed Synthetic Pathway

A plausible synthetic route, based on established organic chemistry principles, is outlined below. This pathway commences with a commercially available starting material, 2,4-dichlorophenol.

Caption: Proposed synthetic pathway for (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid.

Step-by-Step Synthesis Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard procedures for similar transformations. Researchers should optimize these conditions for safety and yield.

Step 1: Iodination of 2,4-Dichlorophenol

-

To a solution of 2,4-dichlorophenol in a suitable solvent (e.g., acetic acid), add a source of iodine, such as iodine monochloride or iodine in the presence of an oxidizing agent (e.g., nitric acid or hydrogen peroxide).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield 2,4-dichloro-1-iodobenzene.

Step 2: Benzylation of 2,4-Dichloro-1-iodophenol

-

Dissolve 2,4-dichloro-1-iodophenol in an appropriate solvent such as acetone or DMF.

-

Add a base, typically potassium carbonate, to the solution.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor for completion by TLC.

-

After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purify the resulting 1-(benzyloxy)-2,4-dichloro-5-iodobenzene by chromatography.

Step 3: Lithiation and Borylation

-

Dissolve 1-(benzyloxy)-2,4-dichloro-5-iodobenzene in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of n-butyllithium in hexanes. The iodine atom directs the lithiation to the desired position.

-

After stirring for a short period, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and stir vigorously to hydrolyze the borate ester.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid.

Characterization

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the B-O-H and C-O-C bonds.

Key Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.

Role in the Synthesis of HSP90 Inhibitors

A significant application of this boronic acid is in the synthesis of inhibitors for Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival.[3] By inhibiting HSP90, these client proteins are degraded, leading to the suppression of tumor growth.

The (5-(Benzyloxy)-2,4-dichlorophenyl) moiety can be incorporated into various molecular scaffolds to generate potent and selective HSP90 inhibitors. For instance, it can be coupled with a suitable heterocyclic partner, such as a pyrimidine derivative, to create novel drug candidates.[4][5]

The HSP90 Signaling Pathway

Inhibition of HSP90 disrupts multiple signaling pathways that are critical for cancer cell proliferation and survival. A simplified representation of the downstream effects of HSP90 inhibition is shown below.

Caption: Simplified diagram of HSP90 inhibition leading to apoptosis.

By binding to HSP90, the inhibitor prevents the proper folding and stabilization of client proteins like Akt, Raf-1, and HER2.[4] This leads to their degradation and the subsequent downregulation of key survival pathways such as the PI3K/Akt and MAPK/ERK pathways, ultimately inducing apoptosis in cancer cells.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid with a generic aryl halide.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

-

In a reaction vessel, combine (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, for example, potassium carbonate (2.0 equivalents).

-

Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v).

-

Thoroughly degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel to yield the desired biaryl compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents and moisture. Arylboronic acids can be sensitive to air and moisture, leading to decomposition.[6]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient construction of biaryl structures, which are key pharmacophores in many therapeutic agents, including HSP90 inhibitors. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective application in the development of next-generation therapeutics. As research in medicinal chemistry continues to advance, the demand for such specialized reagents is likely to grow, further solidifying the importance of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid in the synthetic chemist's toolbox.

References

-

Yang, M., Li, C., Li, Y., Cheng, C., Shi, M., Yin, L., Xue, H., & Liu, Y. (2022). Design, synthesis, biological evaluation and molecular docking study of 2,4-diarylimidazoles and 2,4-bis(benzyloxy)-5-arylpyrimidines as novel HSP90 N-terminal inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2376–2392. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]

-

Splendid Lab Pvt. Ltd. (n.d.). 5-(Benzyloxy)-2,4-dichlorophenylboronic acid. Retrieved January 24, 2026, from [Link]

-

Szilágyi, B., Borbás, A., & Lázár, L. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968. Available at: [Link]

-

Organic Syntheses. (n.d.). Iodosobenzene. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). (2,4-Dichlorophenyl)boronic acid. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease. Retrieved January 24, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Workman, P. (2006). Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors. Endocrine-Related Cancer, 13(S1), S125–S130. Available at: [Link]

-

National Center for Biotechnology Information. (2015, August 13). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Heat-shock protein 90 alpha (HSP90α) modulates signaling pathways towards tolerance of oxidative stress and enhanced survival of hepatocytes of Mugil cephalus. Retrieved January 24, 2026, from [Link]

-

Supporting Information. (n.d.). 13 - Supporting Information. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). 2,4-Dichlorobenzeneboronic Acid. Retrieved January 24, 2026, from [Link]

-

Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved January 24, 2026, from [Link]

-

Lab Alley. (2025, July 15). Boric Acid Safety & Hazards. Available at: [Link]

-

The Royal Society of Chemistry. (2018, March 15). SUPPORTING INFORMATION Palladium(II)-Catalyzed γ-Selective Hydroarylation of Alkenyl Carbonyl Compounds with Arylboronic Acids. Available at: [Link]

-

American Association for Cancer Research. (2007, March 15). Targeting the Molecular Chaperone Heat Shock Protein 90 Provides a Multifaceted Effect on Diverse Cell Signaling Pathways of Cancer Cells. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (2,4-Dichloro-5-(hydroxymethyl)phenyl)boronic acid. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Method for the synthesis of iodobenzene.

-

Elektronische Hochschulschriften der LMU München. (2025, February 10). Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems. Available at: [Link]

-

National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 6-(2,4-dichloro-phenyl)-2-(3,5-difluoro-benzyloxy)-nicotinonitrile. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (2018, May 16). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Available at: [Link]

-

MDPI. (2021, December 16). The Potential of Hsp90 in Targeting Pathological Pathways in Cardiac Diseases. Available at: [Link]

- Google Patents. (n.d.). MTA-cooperative PRMT5 inhibitors.

-

ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Available at: [Link]

Sources

- 1. 5-(Benzyloxy)-2-fluorophenylboronic acid(1217500-68-9) 1H NMR spectrum [chemicalbook.com]

- 2. (2,4-Dichlorophenyl)boronic acid | C6H5BCl2O2 | CID 2734659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid: A Keystone Building Block in Modern Organic Synthesis and Drug Discovery

Abstract

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is a highly functionalized arylboronic acid that has emerged as a critical building block for researchers in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a benzyloxy protecting group and two chlorine atoms, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, with a central focus on its molecular weight, and delves into its synthesis, applications, and the underlying scientific principles that govern its reactivity. Detailed protocols and mechanistic insights are provided to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable reagent.

Introduction: The Strategic Importance of Substituted Arylboronic Acids

Boronic acids and their derivatives have become indispensable tools in modern chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This carbon-carbon bond-forming reaction is a cornerstone of synthetic chemistry, enabling the efficient assembly of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Within this class of reagents, polysubstituted phenylboronic acids are of particular interest. The specific arrangement of functional groups on the aromatic ring allows for precise control over the steric and electronic properties of the target molecule. (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid exemplifies this principle, offering a synthetically versatile scaffold for the development of novel compounds. The benzyloxy group serves as a stable yet readily cleavable protecting group for a phenol, while the dichloro substitution provides both steric bulk and electronic modulation, influencing the reactivity of the boronic acid and the properties of the final product.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its successful application. The key physicochemical data for (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 296.94 g/mol | |

| Molecular Formula | C₁₃H₁₁BCl₂O₃ | |

| CAS Number | 1256346-47-0 | |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in many polar organic solvents like methanol, ethanol, and acetone |

Synthesis of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid

The synthesis of arylboronic acids is a well-established field, with several robust methods available. A common and effective strategy involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[4][5]

A plausible synthetic route to (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid begins with a suitably substituted aromatic halide. The key steps are outlined below, illustrating the logic behind the experimental choices.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of arylboronic acids.

Step-by-Step Experimental Protocol (General Procedure)

-

Preparation of the Organometallic Reagent: To a solution of the starting material, 1-(benzyloxy)-2,4-dichloro-5-bromobenzene, in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen), add magnesium turnings (for Grignard) or a solution of n-butyllithium (for organolithium) at an appropriate temperature (0 °C for Mg, -78 °C for n-BuLi). The reaction is monitored until the consumption of the starting material is complete.

-

Causality: The use of anhydrous conditions and an inert atmosphere is critical to prevent the quenching of the highly reactive organometallic intermediate by water or oxygen. Low temperatures are employed for the organolithium reaction to prevent side reactions.

-

-

Borylation: The freshly prepared organometallic solution is then slowly added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous ether at low temperature (-78 °C). The mixture is stirred at this temperature for a few hours.

-

Causality: The electrophilic boron atom of the borate ester is attacked by the nucleophilic carbon of the Grignard or organolithium reagent. This reaction is performed at low temperature to control its exothermicity and maximize yield.

-

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl or H₂SO₄). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

-

Causality: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid.

-

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system to yield the pure (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions.[6] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organic halide or triflate.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Generic Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid (1.0-1.5 equivalents), the aryl halide or triflate partner (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).

-

Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7] The choice of catalyst and base can significantly impact the reaction efficiency and must be optimized for specific substrates.

-

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane, or DMF). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Causality: Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of the boronic acid moiety into drug candidates has gained significant traction, with several FDA-approved drugs containing this functional group.[8][9] Boronic acids can act as transition state analogs, forming reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes.[10]

The (5-(Benzyloxy)-2,4-dichlorophenyl) moiety itself is a valuable pharmacophore.

-

Dichlorophenyl Group: The presence of chlorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. They also modulate the lipophilicity and electronic properties of the molecule, which can influence its binding affinity and pharmacokinetic profile.

-

Benzyloxy Group: This group acts as a protected phenol. The subsequent deprotection to reveal the hydroxyl group can provide a key hydrogen bond donor/acceptor for target engagement or improve the solubility of the final compound.

This building block is therefore highly valuable for generating libraries of complex molecules in the hit-to-lead and lead optimization phases of drug discovery.[1] It allows for the systematic exploration of the chemical space around a core scaffold, aiding in the development of potent and selective therapeutic agents.[11][12]

Conclusion

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid, with a molecular weight of 296.94 g/mol , is more than just a chemical compound; it is a strategic tool for molecular construction. Its well-defined structure and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an invaluable asset for synthetic and medicinal chemists. This guide has provided a technical foundation for its properties, synthesis, and application, underscoring the scientific rationale behind its use. As the demand for novel and complex chemical entities continues to grow, the importance of such versatile building blocks in advancing scientific research and drug development cannot be overstated.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

-

5,7-dichloro-4-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Phenylboronic acid – preparation and application. (2024, January 9). Georganics. Retrieved January 25, 2026, from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 25, 2026, from [Link]

-

The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

-

(2,4-dichlorophenyl)boronic acid (C6H5BCl2O2). (n.d.). PubChemLite. Retrieved January 25, 2026, from [Link]

-

2,4-DB. (n.d.). EXTOXNET PIP. Retrieved January 25, 2026, from [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017, May 24). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC - PubMed Central. Retrieved January 25, 2026, from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved January 25, 2026, from [Link]

-

Design and discovery of boronic acid drugs. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Reagents and conditions: (a) variously substituted phenylboronic acid,... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemimpex.com [chemimpex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid

Introduction: The Significance of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid in Modern Drug Discovery

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is a key building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its structural motifs, featuring a benzyloxy protecting group and a dichlorinated phenyl ring, make it a versatile reagent for the synthesis of complex organic molecules with potential therapeutic applications. The dichloro-substitution pattern can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, while the benzyloxy group offers a stable yet cleavable protecting group for a phenolic moiety. This guide provides a comprehensive overview of a robust synthetic pathway to (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid, detailing the underlying chemical principles and offering practical, field-tested protocols for researchers in drug development and organic synthesis.

Strategic Approach to the Synthesis

The synthesis of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is best approached through a multi-step sequence, commencing with a commercially available starting material. The logical and most common strategy involves the following key transformations:

-

Benzylation of a suitable dichlorophenol to introduce the benzyloxy protecting group.

-

Introduction of a handle for the subsequent borylation, if not already present.

-

Borylation of the functionalized dichlorobenzene derivative to yield the desired boronic acid.

This guide will focus on a well-precedented and reliable synthetic route, providing detailed experimental procedures and the rationale behind the choice of reagents and conditions.

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a three-step process, starting from 2,4-dichloro-5-nitrophenol.

Caption: Workflow for Step 1.

Detailed Protocol:

-

To a stirred solution of 2,4-dichloro-5-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene.

| Reagent | Molar Eq. | Purpose |

| 2,4-Dichloro-5-nitrophenol | 1.0 | Starting material |

| Potassium Carbonate | 1.5 | Base |

| Benzyl Bromide | 1.1 | Benzylating agent |

| Acetone | - | Solvent |

Step 2: Synthesis of 5-(Benzyloxy)-2,4-dichloroaniline

The nitro group of 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene is reduced to an amine. This transformation is crucial as the resulting aniline can be converted to a diazonium salt, a versatile intermediate for the introduction of the boronic acid group.

Causality behind Experimental Choices:

-

Reducing Agent (Iron powder and Ammonium Chloride): This is a classic and cost-effective method for the reduction of aromatic nitro compounds. Iron in the presence of an acidic medium (generated in situ from ammonium chloride in water) acts as the reducing agent. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed for a cleaner reaction, but may require specialized equipment.

-

Solvent (Ethanol/Water): A mixture of ethanol and water is commonly used to facilitate the dissolution of the organic substrate and the inorganic reagents.

Detailed Protocol:

-

To a suspension of 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of Celite.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 5-(benzyloxy)-2,4-dichloroaniline is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

| Reagent | Molar Eq. | Purpose |

| 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene | 1.0 | Starting material |

| Iron Powder | 5.0 | Reducing agent |

| Ammonium Chloride | 1.0 | Promoter for reduction |

| Ethanol/Water | - | Solvent |

Step 3: Synthesis of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid

This final step involves the conversion of the aniline to the corresponding boronic acid. A common method is a Sandmeyer-type reaction involving diazotization of the aniline followed by borylation. A more direct and increasingly popular method is the use of organolithium or Grignard reagents, followed by reaction with a borate ester. [4][5][6]Given the presence of other functional groups, the lithiation-borylation route is often preferred for its milder conditions and functional group tolerance. [7] Causality behind Experimental Choices:

-

Lithiation-Borylation Route: This method involves the formation of an organolithium species from an aryl halide, which then reacts with a trialkyl borate.

-

Organolithium Reagent (n-Butyllithium): A strong base is required to deprotonate the most acidic proton on the aromatic ring, or to perform a halogen-metal exchange.

-

Borate Ester (Triisopropyl borate or Trimethyl borate): This reagent acts as the boron source. The organolithium reagent attacks the electrophilic boron atom. [5]* Low Temperature: The reaction is performed at very low temperatures (typically -78 °C) to control the reactivity of the highly basic organolithium reagent and prevent side reactions.

Experimental Workflow Diagram:

Caption: Workflow for Step 3.

Detailed Protocol (via Lithiation-Borylation of a Precursor):

Note: This protocol assumes the synthesis of an iodo-intermediate from the aniline via a Sandmeyer reaction.

-

Dissolve 1-(benzyloxy)-2,4-dichloro-5-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). 2. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. [5]6. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with hexanes to afford (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid as a white solid.

| Reagent | Molar Eq. | Purpose |

| 1-(Benzyloxy)-2,4-dichloro-5-iodobenzene | 1.0 | Starting material |

| n-Butyllithium | 1.1 | Lithiating agent |

| Triisopropyl borate | 1.2 | Boron source |

| Anhydrous THF | - | Solvent |

| 1 M HCl | - | Acid for hydrolysis |

Purification and Characterization

The purification of arylboronic acids can sometimes be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration. [8] Purification Strategies:

-

Recrystallization: This is the most common method for purifying solid boronic acids. A variety of solvent systems can be screened to find optimal conditions.

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities. [9]The boronic acid can then be regenerated by acidification.

-

Formation and Hydrolysis of the Pinacol Ester: In cases where the free boronic acid is difficult to handle or purify, it can be converted to its pinacol ester, which is generally more stable and easier to purify by chromatography. The boronic acid can be subsequently regenerated by hydrolysis. [10] Characterization Techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides detailed structural information. ¹¹B NMR is particularly useful for confirming the presence of the boronic acid moiety.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Melting Point (mp): A sharp melting point is an indicator of purity.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.

-

Halogenated Compounds: Many of the intermediates and the final product are halogenated aromatic compounds, which should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Solvents: Anhydrous solvents are required for the lithiation-borylation step. Ensure that all glassware is thoroughly dried before use.

Conclusion

The synthesis of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is a multi-step process that requires careful execution of standard organic transformations. By understanding the rationale behind each step and adhering to the detailed protocols provided, researchers can reliably produce this valuable building block for use in a wide range of applications, particularly in the synthesis of novel pharmaceutical agents. The methods described herein are based on well-established chemical principles and can be adapted to the synthesis of other substituted arylboronic acids.

References

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters - ACS Publications. Available from: [Link]

- Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents.

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available from: [Link]

-

4-benzyloxyindole. Organic Syntheses Procedure. Available from: [Link]

-

Synthesis of benzyloxycyanophenylboronic esters. ResearchGate. Available from: [Link]

- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.

- 2,4 dichloro benzene formaldehyde synthesis technique. Google Patents.

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available from: [Link]

-

Standard Lithiation–Borylation A user's guide. Aggarwal Group, University of Bristol. Available from: [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. Available from: [Link]

-

m-CHLOROPHENYLMETHYLCARBINOL. Organic Syntheses Procedure. Available from: [Link]

- Preparation method of arylboronic acid compound. Google Patents.

-

Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Available from: [Link]

-

5-(Benzyloxy)-2,4-dichlorophenylboronic acid. CRO Splendid Lab Pvt. Ltd. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

tert-Butyl phenylsulfonyl(thiophen-2-yl)methylcarbamate. Organic Syntheses Procedure. Available from: [Link]

-

Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. NIH. Available from: [Link]

-

Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters - ACS Publications. Available from: [Link]

-

Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. Available from: [Link]

- Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene. Google Patents.

-

A Facile Route to Melaminophenyl Boronates using 2, 4-Diazido-6- Chloro-1, 3, 5-Triazine as an Electrophilic Reagent. Organic Chemistry Plus. Available from: [Link]

-

Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. ResearchGate. Available from: [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis. University of Pennsylvania. Available from: [Link]

-

2,4-Dichlorobenzaldehyde. ResearchGate. Available from: [Link]

-

Purification of boronic acids?. Reddit. Available from: [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available from: [Link]

-

Intramolecular Lithiation‐Borylation for the Stereoselective Synthesis of Cyclopentyl and Cyclobutyl Bis‐Boronic Esters. ResearchGate. Available from: [Link]

- Process for purification of boronic acid and its derivatives. Google Patents.

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. Available from: [Link]

-

4-(Benzyloxy)benzaldehyde. NIH. Available from: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. reddit.com [reddit.com]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid

Introduction: The Role of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid in Modern Drug Discovery

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is a key building block in contemporary organic synthesis and medicinal chemistry. Its structural motifs are integral to the development of novel therapeutic agents. Boronic acids, in general, have seen a surge in use in drug discovery, with several FDA-approved drugs containing this functional group.[1][2] Their utility stems from their unique ability to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern carbon-carbon bond formation.[3] The benzyloxy, dichloro, and boronic acid functionalities on this specific molecule offer multiple points for chemical modification, making it a versatile reagent for creating complex molecular architectures.[3]

However, the very reactivity that makes boronic acids valuable also renders them susceptible to degradation, posing challenges for their long-term storage and handling. This guide provides an in-depth analysis of the stability of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid, offering field-proven insights and protocols to ensure its integrity from receipt to reaction.

Chemical Stability: Understanding the Vulnerabilities of Arylboronic Acids

The stability of arylboronic acids is primarily dictated by two main degradation pathways: oxidation and protodeboronation. A thorough understanding of these processes is critical for developing effective storage and handling strategies.

Oxidative Degradation

A significant challenge in working with boronic acids is their susceptibility to oxidation.[4] At physiological pH, the oxidation of phenylboronic acid and its esters by reactive oxygen species can be comparable to that of thiols.[4] The mechanism of oxidation can be complex, but it generally involves the conversion of the boronic acid to a phenol. This process can be initiated by atmospheric oxygen and accelerated by factors such as light and the presence of metal catalysts.[5] For (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid, this would result in the formation of the corresponding phenolic compound, an impurity that can significantly impact subsequent reactions and the purity of the final product.

Protodeboronation: The Scourge of Moisture

Protodeboronation is another common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by moisture and can be accelerated by acidic or basic conditions.[6] Sterically hindered and electron-rich arylboronic acids are particularly prone to deboronation.[6] The presence of water in solvents or absorbed from the atmosphere can lead to the gradual conversion of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid to 1-(benzyloxy)-2,4-dichlorobenzene, an impurity that can be difficult to remove.

The following diagram illustrates the key factors influencing the stability of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid.

Caption: Key factors influencing the stability of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling protocols are essential. The following recommendations are based on best practices for working with arylboronic acids.

Storage Conditions

The primary goal of storage is to minimize exposure to oxygen, moisture, light, and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of both oxidative and protodeboronative degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen)[7] | Minimizes exposure to atmospheric oxygen and moisture. |

| Container | Tightly sealed, opaque container[8][9] | Prevents ingress of air and moisture, and protects from light. |

| Location | Dry, well-ventilated area[8] | Prevents condensation and ensures a stable storage environment. |

Handling Procedures: A Step-by-Step Guide

Proper handling is as crucial as correct storage to maintain the integrity of the compound.

1. Receiving and Inspection:

-

Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

-

Ensure the product is properly labeled.

2. Acclimatization:

-

Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.

3. Weighing and Dispensing:

-

Whenever possible, handle the solid in an inert atmosphere glovebox.

-

If a glovebox is not available, work quickly in a fume hood with low humidity.

-

Use clean, dry spatulas and weighing vessels.

-

Immediately after dispensing the desired amount, securely reseal the container, purge with an inert gas if possible, and return it to the recommended storage conditions.

4. Solution Preparation:

-

Use anhydrous solvents to minimize protodeboronation.

-

Solutions of boronic acids are generally not stable for long periods and should be prepared fresh for each use.

Quality Control: A Self-Validating System

Regularly assessing the purity of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is a cornerstone of ensuring reproducible experimental results.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B): NMR is a powerful tool for assessing the purity of boronic acids. ¹H NMR can reveal the presence of protodeboronated impurities, while ¹¹B NMR can provide information about the boron environment and the presence of boroxines (anhydrides).

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the boronic acid and detecting the presence of non-boron containing impurities.

-

Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound and identify potential degradation products.

Experimental Workflow for Purity Assessment

The following diagram outlines a general workflow for assessing the purity of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid.

Caption: General workflow for assessing the purity of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid.

Conclusion: Ensuring the Integrity of a Valuable Reagent

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is a valuable tool in the arsenal of the medicinal and organic chemist. However, its inherent instability necessitates a rigorous and well-defined approach to its storage and handling. By understanding the chemical principles behind its degradation and implementing the protocols outlined in this guide, researchers can ensure the integrity of this critical reagent, leading to more reliable and reproducible scientific outcomes.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: (2,6-Dichlorophenyl)boronic acid. Retrieved January 25, 2026, from [Link]

- Hall, D. G. (2011).

-

Dunaway-Mariano, D., & Mariano, P. S. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 68(1), 198–204. [Link]

-

Singh, V. K., & Kumar, R. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3297. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved January 25, 2026, from [Link]

-

Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2019050118. [Link]

-

Chen, Y., & Li, G. (2020). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Catalysts, 10(9), 1039. [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved January 25, 2026, from [Link]

-

De, S., & Gandon, V. (2026, January 5). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzeneboronic acid, 1,2-(4,5-dichlorophenylene) ester. PubChem. Retrieved January 25, 2026, from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: (2-Methylpropyl)boronic acid. Retrieved January 25, 2026, from [Link]

-

Anderson, J. C., & J. A. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1339–1345. [Link]

-

da Silva, A. C., & da Silva, E. N. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2993. [Link]

-

ResearchGate. (2025, August 6). Design and discovery of boronic acid drugs. Retrieved January 25, 2026, from [Link]

-

National Library of Medicine. (2020, June 1). Design and discovery of boronic acid drugs. PubMed. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. PubChem. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Solubility of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid, a key building block in contemporary organic synthesis and pharmaceutical development. In the absence of specific public domain solubility data for this compound, this document establishes a predictive solubility profile based on a thorough examination of its molecular structure and the known behavior of analogous substituted phenylboronic acids. Furthermore, it outlines a rigorous, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid in their research and development endeavors.

Introduction: The Significance of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid (CAS No. 1256346-47-0) is an increasingly important reagent in medicinal chemistry and materials science. Its utility is particularly pronounced in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The successful execution of such synthetic transformations, as well as formulation and purification processes, is critically dependent on a comprehensive understanding of the compound's solubility in various organic media. Solubility dictates the choice of reaction solvent, influences reaction kinetics and yield, and is a pivotal parameter in downstream processing, including crystallization and purification. This guide provides a detailed exploration of the factors governing the solubility of this specific boronic acid and presents a robust methodology for its empirical determination.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular architecture. The structure of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is a composite of several functional groups, each contributing to its overall physicochemical profile.

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts some degree of solubility in polar solvents. However, boronic acids are known to undergo reversible dehydration to form cyclic anhydrides known as boroxines, which are typically less polar and, consequently, less soluble in polar solvents. This equilibrium is influenced by the solvent environment and the electronic nature of the substituents on the phenyl ring.

-

The Dichlorophenyl Ring: The two chlorine atoms are electron-withdrawing substituents that increase the polarity of the carbon-chlorine bonds. However, their presence also contributes to an increase in the overall molecular weight and van der Waals forces, which can favor solubility in less polar, more polarizable solvents. The electron-withdrawing nature of the chlorine atoms can also influence the acidity of the boronic acid, which in turn can affect its solubility in protic solvents.[2]

-

The Benzyloxy Group (-OCH₂C₆H₅): This is a relatively large, non-polar, and hydrophobic substituent. The ether linkage introduces a polar component, but the two phenyl rings dominate its character, suggesting that this group will enhance solubility in non-polar and moderately polar aprotic solvents.[3] The bulky nature of the benzyloxy group may also sterically hinder intermolecular interactions, potentially influencing crystal lattice energy and, by extension, solubility.

A holistic consideration of these structural features suggests that (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid will exhibit a complex solubility profile, with a balance between polar and non-polar characteristics.

Predicted Solubility Profile of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid

Based on the structural analysis and established solubility trends for substituted phenylboronic acids, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The boronic acid moiety can engage in hydrogen bonding with the solvent. However, the large hydrophobic benzyloxy and dichlorophenyl groups will limit extensive solubility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can effectively solvate the polar boronic acid group and also interact favorably with the aromatic and chlorinated portions of the molecule. Phenylboronic acid generally shows high solubility in ethers and ketones.[4] |

| Non-Polar | Toluene, Hexanes, Diethyl Ether | Low to Moderate | The benzyloxy and dichlorophenyl groups will favor interaction with these solvents, but the polar boronic acid will significantly limit solubility, particularly in highly non-polar solvents like hexanes. Solubility in diethyl ether is expected to be moderate. |

Key Factors Influencing Solubility

The solubility of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is not a static property but is influenced by several external and internal factors:

-

Temperature: The dissolution of most solid organic compounds is an endothermic process. Therefore, an increase in temperature will generally lead to an increase in solubility.[5] This relationship is fundamental to purification by recrystallization. The quantitative relationship between temperature and solubility can be described by the van't Hoff equation.[6]

-

Solvent Polarity: As outlined in the predicted profile, the principle of "like dissolves like" is paramount.[7] A solvent that can effectively solvate all parts of the molecule—the polar boronic acid, the polarizable aromatic systems, and the halogenated ring—will be the most effective.

-

Purity of the Boronic Acid: The presence of impurities, particularly the corresponding boroxine anhydride, can significantly affect measured solubility. It is crucial to use a well-characterized, pure sample for accurate solubility determination.

-

pH (in protic solvents): While less relevant for aprotic organic solvents, in alcoholic or aqueous-organic mixtures, the pH can influence the ionization state of the boronic acid, thereby altering its solubility.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed protocol for the determination of the thermodynamic solubility of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid using the dynamic (synthetic) method. This method relies on visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Equipment

-

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath (e.g., oil bath or heating block)

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Optional: Turbidity meter or laser light source and detector for precise endpoint determination.

Step-by-Step Experimental Procedure

-

Preparation of Samples:

-

Accurately weigh a specific amount of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid into a series of vials.

-

To each vial, add a precise volume or mass of the chosen organic solvent to create a range of known concentrations. Ensure that at the initial temperature, an excess of the solid is present.

-

-

Equilibration and Dissolution:

-

Place the vials in the temperature-controlled bath on the magnetic stirrer.

-

Begin stirring to ensure the suspension is homogeneous.

-

Slowly increase the temperature of the bath at a constant rate (e.g., 0.5 °C/minute). A slow heating rate is crucial to ensure the system remains at or near thermal equilibrium.[8]

-

-

Determination of Dissolution Temperature:

-

Carefully observe the vials as the temperature increases.

-

The dissolution temperature (T_sol) is the temperature at which the last solid particles of the boronic acid disappear, resulting in a clear solution.

-

For more precise determination, a turbidity meter can be used to detect the point at which the turbidity of the solution drops to zero.[9]

-

-

Data Collection:

-

Record the dissolution temperature for each sample of known concentration.

-

Repeat the measurement for each concentration at least three times to ensure reproducibility.

-

-

Solubility Curve Construction:

-

Plot the concentration of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid (e.g., in mol/L or g/100mL) as a function of the dissolution temperature.

-

This plot represents the solubility curve of the compound in the specific solvent.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format for each solvent tested.

Table 1: Experimentally Determined Solubility of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| [Example: THF] | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| 60 | [Experimental Value] | [Calculated Value] | |

| [Example: Ethanol] | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| 60 | [Experimental Value] | [Calculated Value] | |

| [Example: Toluene] | 25 | [Experimental Value] | [Calculated Value] |

| 40 | [Experimental Value] | [Calculated Value] | |

| 60 | [Experimental Value] | [Calculated Value] |

Visualizations: Workflow and Molecular Interactions

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for the dynamic determination of solubility.

Caption: Molecular features of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid influencing solubility.

Conclusion

References

-

Domańska, U., & Rekawek, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Domańska, U., & Rekawek, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4584–4591. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Avdeef, A. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 6-11. [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5675.

-

Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]

-

Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Perspectives in Science, 1(1-6), 33-41. [Link]

-

LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Science.gov. (n.d.). phenyl ring substituents: Topics. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of selected aromatic compounds in water at 25 °C. Retrieved from [Link]

-

ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

-

NCERT. (n.d.). Hydrocarbons. Retrieved from [Link]

Sources

- 1. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tutorchase.com [tutorchase.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ncert.nic.in [ncert.nic.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Purity and characterization of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid

An In-Depth Technical Guide to the Purity and Characterization of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is a key synthetic intermediate, valued for its role in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility in the synthesis of novel pharmaceutical agents and advanced materials necessitates a rigorous and well-defined approach to its purification and characterization. The inherent chemical nature of boronic acids—specifically their propensity to form trimeric anhydrides (boroxines) and their reactivity—presents unique analytical challenges. This guide provides a comprehensive framework for establishing the purity, identity, and stability of this critical reagent. We will explore the causal relationships behind methodological choices, offering field-proven protocols and an integrated analytical workflow designed to ensure the highest standards of scientific integrity for research and development applications.

The Chemical Context: Understanding the Molecule and Its Challenges

The structure of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid, with its electron-withdrawing chlorine atoms and the bulky benzyloxy protecting group, influences its reactivity and stability. As with most arylboronic acids, the primary analytical challenge stems from its equilibrium with the corresponding trimeric boroxine anhydride. This dehydration process can occur upon standing, during analysis, or upon heating, leading to complex analytical spectra and potential inconsistencies in reactivity.

A robust analytical strategy must therefore not only identify and quantify the boronic acid but also account for the presence of its boroxine form and other potential process-related impurities.

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Purification: From Crude Product to High-Purity Reagent

Achieving high purity is paramount, as residual impurities can interfere with subsequent sensitive reactions like Suzuki couplings. The choice of purification method depends on the nature of the impurities present, which typically include starting materials, homocoupled byproducts, or deboronated species.[2]

Strategy 1: Acid-Base Extraction

This classical and highly effective technique leverages the Lewis acidic nature of the boronic acid group.

Causality: Boronic acids can be converted into their water-soluble boronate salts by treatment with a base.[3] Most neutral organic impurities (e.g., residual starting materials, homocoupled biaryls) will remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer regenerates the pure boronic acid, which can then be extracted back into an organic solvent or filtered if it precipitates.[3] This method is particularly effective for removing non-acidic impurities.

Step-by-Step Protocol: Acid-Base Purification

-

Dissolution: Dissolve the crude (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

-

Basification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a base (e.g., 1M NaOH). The boronic acid will move into the aqueous layer as its sodium boronate salt. Repeat the extraction 2-3 times to ensure complete transfer.

-

Organic Impurity Removal: Combine the aqueous layers and wash with the organic solvent (e.g., diethyl ether) to remove any remaining neutral impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a mineral acid (e.g., 1.5N HCl) to a pH of ~3, while stirring.[3] The pure boronic acid should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the filter cake with cold water to remove residual salts, followed by a small amount of a non-polar solvent like hexane to aid in drying. Dry the product under high vacuum to a constant weight.

Strategy 2: Recrystallization

For thermally stable boronic acids, recrystallization is an excellent method for achieving high crystalline purity.

Causality: This technique relies on the difference in solubility between the desired compound and its impurities in a specific solvent system at different temperatures. A well-chosen solvent will dissolve the boronic acid and impurities at an elevated temperature but will allow only the pure boronic acid to crystallize upon cooling, leaving impurities behind in the mother liquor. Solvents like dichloroethane or ethyl acetate can be effective.[2]

Characterization: A Multi-Technique Approach

No single technique is sufficient to fully characterize (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid. An integrated workflow utilizing several orthogonal methods is required for a complete and trustworthy assessment.

Sources

Lewis acidity of substituted phenylboronic acids

An In-Depth Technical Guide to the Lewis Acidity of Substituted Phenylboronic Acids

Abstract

Phenylboronic acids are a cornerstone of modern chemistry, with applications spanning organic synthesis, materials science, and medicine. Their utility is intrinsically linked to the Lewis acidic nature of the boron center. The ability to modulate this acidity through aromatic substitution offers a powerful tool for fine-tuning molecular recognition, catalytic activity, and biological interactions. This guide provides a comprehensive exploration of the principles governing the , the sophisticated experimental techniques used for its quantification, and the practical implications for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, offering field-proven insights to bridge fundamental theory with practical application.

The Fundamental Principle: Boron's Lewis Acidity

A boronic acid is characterized by a boron atom bonded to an organic group (in this case, a phenyl ring) and two hydroxyl groups, represented as R-B(OH)₂. The boron atom in its neutral state possesses a trigonal planar geometry with an sp² hybridization and, crucially, a vacant p-orbital. This electron deficiency makes the boron atom an electron pair acceptor, the definition of a Lewis acid.[1]

In aqueous solution, a phenylboronic acid exists in an equilibrium between its neutral, trigonal form and a negatively charged, tetrahedral boronate form, which results from the acceptance of a Lewis base, typically a hydroxide ion.[2][3] This equilibrium is the most direct measure of its Lewis acidity in aqueous media and is quantified by its acidity constant (pKa).[4] A lower pKa signifies a stronger Lewis acid, as it indicates a greater propensity to accept a hydroxide ion and form the tetrahedral boronate complex.[5] The pKa of unsubstituted phenylboronic acid is approximately 8.7-8.8.[3][6]

Caption: Phenylboronic acid equilibrium with hydroxide.

Modulating Lewis Acidity: The Role of Aromatic Substituents

The core principle for tuning the reactivity of phenylboronic acids lies in manipulating the electron density at the boron center via substituents on the phenyl ring. This is primarily governed by a combination of inductive and resonance effects, which can be quantitatively correlated using the Hammett equation.[6]

The Hammett Relationship: The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship to quantify the electronic effect of meta- and para-substituents on the reactivity of a benzene derivative.[7] For the dissociation of phenylboronic acids, this translates to:

pKa₀ - pKa = σρ

Where:

-